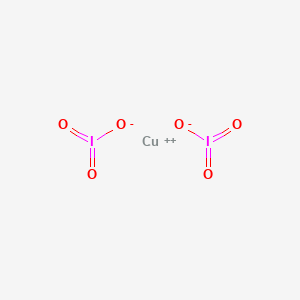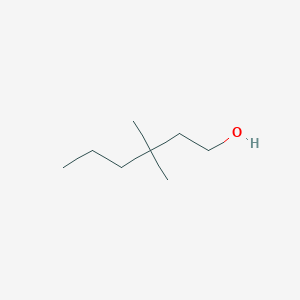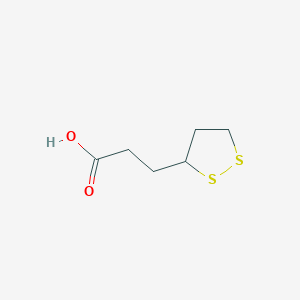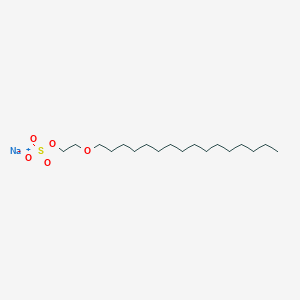
Carbonic acid, praseodymium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, praseodymium salt, also known as Pr(CO3H)2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This salt is formed by the reaction of praseodymium oxide with carbonic acid, and it has been studied for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of carbonic acid, praseodymium salt is not fully understood. However, it is believed that the praseodymium ions in the salt interact with the surrounding molecules, leading to changes in their chemical and physical properties. This interaction may be responsible for the unique catalytic, energy storage, and biomedical properties of the salt.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of carbonic acid, praseodymium salt have not been extensively studied. However, it has been shown to have low toxicity and high biocompatibility, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using carbonic acid, praseodymium salt in lab experiments include its high activity and selectivity in catalytic reactions, high conductivity and stability in energy storage applications, and low toxicity and high biocompatibility in biomedical applications. However, the limitations of using this salt include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of carbonic acid, praseodymium salt. One potential direction is to further investigate its catalytic properties and develop new reactions that can be catalyzed by this salt. Another direction is to explore its potential as an electrolyte for rechargeable batteries and develop new battery systems that can utilize this salt. In addition, further research is needed to fully understand the mechanism of action of this salt and its potential biomedical applications, such as contrast agents for MRI.
Métodos De Síntesis
The synthesis of carbonic acid, praseodymium salt involves the reaction of praseodymium oxide with carbonic acid. The praseodymium oxide is first dissolved in water, and then carbonic acid is added slowly to the solution. The resulting product is a white powder that can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
Carbonic acid, praseodymium salt has been studied for its potential applications in various fields, including catalysis, energy storage, and biomedicine. In catalysis, this salt has been shown to have high activity and selectivity in various reactions, including the conversion of alcohols to aldehydes and ketones. In energy storage, carbonic acid, praseodymium salt has been investigated as a potential electrolyte for rechargeable batteries due to its high conductivity and stability. In biomedicine, this salt has shown potential as a contrast agent for magnetic resonance imaging (MRI) due to its unique magnetic properties.
Propiedades
Número CAS |
14475-17-3 |
|---|---|
Nombre del producto |
Carbonic acid, praseodymium salt |
Fórmula molecular |
C3O9Pr2 |
Peso molecular |
200.916 g/mol |
Nombre IUPAC |
praseodymium(3+);carbonate |
InChI |
InChI=1S/CH2O3.Pr/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 |
Clave InChI |
XIRHLBQGEYXJKG-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].[Pr+3] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Pr+3].[Pr+3] |
Otros números CAS |
5895-45-4 14475-17-3 |
Sinónimos |
Carbonic acid, praseodymium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)




